molecular formula C24H33N3 B168731 4,9,14-tritert-butyl-4,9,14-triazatetracyclo[10.3.0.02,6.07,11]pentadeca-1(15),2,5,7,10,12-hexaene CAS No. 118644-10-3

4,9,14-tritert-butyl-4,9,14-triazatetracyclo[10.3.0.02,6.07,11]pentadeca-1(15),2,5,7,10,12-hexaene

Cat. No.: B168731
CAS No.: 118644-10-3
M. Wt: 363.5 g/mol
InChI Key: FJPKKVYNLMYRBT-UHFFFAOYSA-N
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Description

2,5,8-Tri-tert-butyl-5,8-dihydro-2H-dipyrrolo[3,4-e:3’,4’-g]isoindole is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a fused ring system with tert-butyl groups, which contribute to its stability and reactivity.

Preparation Methods

The synthesis of 2,5,8-Tri-tert-butyl-5,8-dihydro-2H-dipyrrolo[3,4-e:3’,4’-g]isoindole typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction may involve the use of tert-butyl-substituted pyrrole derivatives, followed by cyclization and reduction steps to form the final product. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled environments to ensure consistency .

Chemical Reactions Analysis

2,5,8-Tri-tert-butyl-5,8-dihydro-2H-dipyrrolo[3,4-e:3’,4’-g]isoindole undergoes various chemical reactions, including:

Scientific Research Applications

2,5,8-Tri-tert-butyl-5,8-dihydro-2H-dipyrrolo[3,4-e:3’,4’-g]isoindole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,5,8-Tri-tert-butyl-5,8-dihydro-2H-dipyrrolo[3,4-e:3’,4’-g]isoindole involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This binding can lead to changes in cellular pathways, influencing various biological processes. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

2,5,8-Tri-tert-butyl-5,8-dihydro-2H-dipyrrolo[3,4-e:3’,4’-g]isoindole can be compared with other similar compounds, such as:

    2,5,8-Tri-tert-butyl-5,8-dihydro-2H-Benzo[1,2-c3,4-c’5,6-c’']tripyrrole: This compound shares a similar fused ring system but differs in the specific arrangement of atoms and functional groups.

    6,12-dibromo-2,8-di-tert-butyl-5,11-dihydroindolo[3,2-b]-carbazole:

These comparisons highlight the uniqueness of 2,5,8-Tri-tert-butyl-5,8-dihydro-2H-dipyrrolo[3,4-e:3’,4’-g]isoindole in terms of its specific structural features and reactivity.

Properties

IUPAC Name

4,9,14-tritert-butyl-4,9,14-triazatetracyclo[10.3.0.02,6.07,11]pentadeca-1(15),2,5,7,10,12-hexaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H33N3/c1-22(2,3)25-10-16-17(11-25)19-13-27(24(7,8)9)15-21(19)20-14-26(12-18(16)20)23(4,5)6/h10-15H,1-9H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJPKKVYNLMYRBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C=C2C3=CN(C=C3C4=CN(C=C4C2=C1)C(C)(C)C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H33N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90556501
Record name 2,5,8-Tri-tert-butyl-5,8-dihydro-2H-dipyrrolo[3,4-e:3',4'-g]isoindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90556501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

363.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118644-10-3
Record name 2,5,8-Tri-tert-butyl-5,8-dihydro-2H-dipyrrolo[3,4-e:3',4'-g]isoindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90556501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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